molecular formula C21H21N5O3 B2866383 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034378-01-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2866383
CAS No.: 2034378-01-1
M. Wt: 391.431
InChI Key: APRBXUWCNHCOQH-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic amide derivative featuring two heterocyclic moieties: a pyrrolo[2,3-c]pyridine ring with a methyl-substituted oxo group and a quinazolinone system. Its design likely aims to enhance target specificity and metabolic stability compared to simpler heterocyclic compounds .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-24-10-6-15-7-11-25(21(29)19(15)24)13-9-22-18(27)8-12-26-14-23-17-5-3-2-4-16(17)20(26)28/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRBXUWCNHCOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone ring via a cyclization reaction involving an anthranilic acid derivative and an isatoic anhydride. This is followed by the addition of the pyrrolo[2,3-c]pyridine moiety through a series of coupling reactions. The final step involves the condensation of these two structures under controlled conditions.

  • Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through a streamlined synthetic route, utilizing large-scale batch reactors. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Commonly used catalysts include palladium-based systems to facilitate coupling reactions efficiently.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple reactive sites allows for a wide range of modifications.

    • Oxidation: : The pyrrolo ring can be oxidized using agents like hydrogen peroxide, leading to the formation of hydroxyl derivatives.

    • Reduction: : The compound can be reduced using agents such as sodium borohydride, which may result in the opening of the quinazolinone ring.

  • Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 120°C and inert atmospheres to prevent unwanted side reactions.

  • Major Products: : Major products from these reactions include hydroxylated derivatives, reduced amides, and substituted analogs with varying functional groups.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, the pyrrolo[2,3-c]pyridine scaffold has been linked to inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyrrolo[2,3-c]pyridine derivatives, revealing that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) . The compound this compound was hypothesized to exhibit similar effects due to its structural analogies.

Antimicrobial Properties

The quinazoline component has been associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections caused by resistant bacteria.

Case Study:

A research article highlighted the antimicrobial efficacy of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications could enhance potency . The incorporation of the pyrrolo[2,3-c]pyridine structure may synergistically improve activity against these pathogens.

Enzyme Inhibition

There is evidence that compounds similar to this compound serve as enzyme inhibitors, particularly targeting kinases involved in cancer progression.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound AKinase X0.5
Compound BKinase Y1.0
This compoundKinase ZTBD

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other synthetic amides and heterocyclic derivatives. A notable analogue is N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h) (), which contains a pyrazolo[3,4-b]pyridine core and an amide side chain. Key differences include:

Feature Target Compound Compound 7h ()
Core Heterocycle Pyrrolo[2,3-c]pyridine + Quinazolinone Pyrazolo[3,4-b]pyridine
Functional Groups Two oxo groups, methyl substitution Methyl groups, phenylpropanamide
Molecular Weight* ~450-500 g/mol (estimated) 296 g/mol
Potential Targets Kinases, ferroptosis regulators (inferred) Unspecified (MS/NMR data provided)

*Molecular weight estimated based on structural complexity.

The quinazolinone moiety in the target compound is associated with kinase inhibition in literature, while the pyrrolopyridine system may enhance cellular permeability .

Bioactivity and Mechanism

While direct bioactivity data for the target compound are unavailable, ferroptosis-inducing agents () and marine actinomycete-derived compounds () provide context for comparison:

  • Ferroptosis Inducers (FINs): Compounds triggering ferroptosis in oral squamous cell carcinoma (OSCC) often feature electrophilic groups (e.g., quinones) or redox-active moieties. The target compound’s quinazolinone may act similarly, though its amide linkage could reduce off-target effects compared to natural FINs like artemisinin derivatives .
  • Marine Actinomycete Metabolites: These compounds (e.g., salternamides) often exhibit cytotoxicity via protease inhibition. The target compound’s synthetic design may prioritize selectivity over broad-spectrum activity, a common trade-off in natural product optimization .

Research Findings and Therapeutic Potential

Selectivity and Efficacy

highlights that OSCC cells show higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window for compounds like the target molecule.

Limitations and Gaps

  • Lack of Direct Data: No pharmacokinetic or in vivo studies are referenced, limiting mechanistic conclusions.
  • Natural vs. Synthetic Trade-offs : Natural compounds () offer structural diversity but face scalability challenges. The target compound’s synthetic origin may address this but requires validation of bioavailability .

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